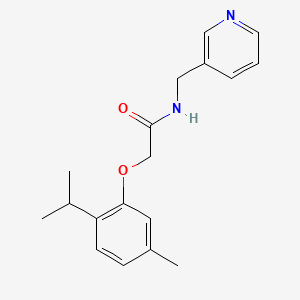![molecular formula C12H15Cl2NO B5115314 [1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5115314.png)
[1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol, also known as lofentanil, is a synthetic opioid that belongs to the family of fentanyl analogs. It was first synthesized in 1976 by a team of researchers at Janssen Pharmaceutica and has since been used in scientific research for its potent analgesic effects.
Mécanisme D'action
Lofentanil acts on the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It binds to the receptor with high affinity and activates downstream signaling pathways that inhibit the transmission of pain signals in the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol are similar to those of other opioids. It produces analgesia, sedation, and respiratory depression, as well as other effects such as nausea, vomiting, and constipation. Lofentanil has also been shown to have immunomodulatory effects, with the potential to modulate the immune response in certain disease states.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using [1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol in lab experiments include its potent analgesic effects, which can be useful in pain models, and its high affinity for the mu-opioid receptor, which can be useful in studying receptor activation and signaling pathways. However, the limitations of using this compound include its potential for respiratory depression and other side effects, which can complicate experimental design and interpretation.
Orientations Futures
For research on [1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol include investigating its potential as a therapeutic agent for pain management and other conditions, as well as further elucidating its mechanisms of action and developing new analogs with improved pharmacological properties. Additionally, research on the immunomodulatory effects of this compound may lead to new insights into the role of opioids in modulating the immune response.
Méthodes De Synthèse
The synthesis of [1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol involves several steps, including the reaction of 3,4-dichlorobenzyl chloride with 2-pyrrolidinone to form the intermediate 1-(3,4-dichlorobenzyl)-2-pyrrolidinone. This intermediate is then reduced to the corresponding alcohol using sodium borohydride, followed by N-methylation with methyl iodide to yield this compound.
Applications De Recherche Scientifique
Lofentanil has been used extensively in scientific research for its potent analgesic effects. It has been shown to be more potent than fentanyl, with a greater duration of action and a lower incidence of respiratory depression. Lofentanil has also been used in studies investigating the mechanisms of opioid receptor activation and the development of opioid tolerance.
Propriétés
IUPAC Name |
[1-[(3,4-dichlorophenyl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c13-11-4-3-9(6-12(11)14)7-15-5-1-2-10(15)8-16/h3-4,6,10,16H,1-2,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPJMCBZZRURAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC(=C(C=C2)Cl)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5115243.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5115249.png)

![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B5115261.png)
![4-[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)methyl]morpholine](/img/structure/B5115273.png)
![[1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5115299.png)
![3-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B5115303.png)
![N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5115306.png)

![tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate)](/img/structure/B5115319.png)
![4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5115332.png)
![diethyl {3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B5115334.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide](/img/structure/B5115345.png)
